molecular formula C19H27N7O B2577456 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine CAS No. 2415511-89-4

4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine

Cat. No. B2577456
CAS RN: 2415511-89-4
M. Wt: 369.473
InChI Key: IUHLYBVBNBXWNR-UHFFFAOYSA-N
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Description

4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine is not fully understood. However, studies have shown that it acts as an inhibitor of various ion channels and transporters in cells. It has been found to inhibit the activity of voltage-gated sodium channels, calcium channels, and chloride channels. It also inhibits the activity of transporters such as the dopamine transporter and the norepinephrine transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine depend on the specific ion channels and transporters that it inhibits. Studies have shown that it can reduce the release of neurotransmitters such as dopamine and norepinephrine, which can have an effect on mood and behavior. It has also been found to have anti-inflammatory effects and can inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to study the function of these channels and transporters in cells. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine. One direction is to further investigate its potential as a drug candidate for the treatment of cancer, inflammation, and neurological disorders. Another direction is to study its effects on other ion channels and transporters in cells. Additionally, it may be useful to develop more specific inhibitors of certain ion channels and transporters based on the structure of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine.

Synthesis Methods

The synthesis of 4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine involves the reaction of 5-ethyl-2-aminopyrimidine with 1-bromo-3-chloropropane and potassium carbonate in dimethylformamide. The resulting compound is then reacted with 6-methyl-2-chloropyrimidine and morpholine in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification through column chromatography.

Scientific Research Applications

4-[4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurological disorders. It has also been used as a probe for studying the function of ion channels and transporters in cells.

properties

IUPAC Name

4-[4-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-3-16-13-20-18(21-14-16)25-6-4-24(5-7-25)17-12-15(2)22-19(23-17)26-8-10-27-11-9-26/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUHLYBVBNBXWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine

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